molecular formula C13H7ClFNO4 B3126120 4-fluoro-2-nitrophenyl 4-chlorobenzoate CAS No. 331459-80-4

4-fluoro-2-nitrophenyl 4-chlorobenzoate

Cat. No.: B3126120
CAS No.: 331459-80-4
M. Wt: 295.65 g/mol
InChI Key: HIVUSVJIKCVKID-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Nitro-Substituted Aryl Esters

Halogenated and nitro-substituted aryl esters are of considerable interest to the scientific community due to the unique electronic properties conferred by these functional groups. The presence of halogens (such as fluorine and chlorine) and nitro groups on the aromatic rings can significantly influence the reactivity, stability, and intermolecular interactions of the ester.

The strong electron-withdrawing nature of both nitro groups and halogen atoms can render the ester linkage more susceptible to nucleophilic attack, a property that can be harnessed in various synthetic transformations. For instance, the 4-nitrophenyl group is a well-established activating group in the formation of amides and other esters. nih.govscbt.com Similarly, halogenated aromatic compounds are pivotal in medicinal chemistry and materials science, often enhancing the pharmacokinetic properties of drug candidates or imparting specific optical or electronic characteristics to materials. nih.gov The combination of these functionalities in a single molecule, as is the case with 4-fluoro-2-nitrophenyl 4-chlorobenzoate (B1228818), suggests a compound with potentially valuable and distinct chemical behaviors.

The Compound 4-Fluoro-2-nitrophenyl 4-chlorobenzoate: Chemical Identity and Structural Basis (CAS: 331459-80-4; Linear Formula: C13H7ClFNO4)

This compound is a distinct chemical entity characterized by its specific molecular structure and properties. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number, 331459-80-4. aaronchem.combldpharm.com The molecular formula, C13H7ClFNO4, reveals the elemental composition of the compound. aaronchem.com

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 331459-80-4
Linear Formula C13H7ClFNO4
Molecular Weight 295.65 g/mol

The structural basis of this compound consists of a 4-chlorobenzoate group esterified with a 4-fluoro-2-nitrophenol (B1295195). This arrangement of atoms and functional groups dictates its chemical reactivity and physical properties. The spatial orientation of the aromatic rings and the ester linkage is a critical factor in its potential interactions with other molecules. Studies on analogous compounds, such as 4-formyl-2-nitrophenyl 2-chlorobenzoate (B514982), indicate that the dihedral angle between the benzene (B151609) rings is a significant structural parameter. nih.gov In the case of 4-nitrophenyl 2-chlorobenzoate, the two aromatic rings are reported to have a dihedral angle of 39.53 (3)°. nih.govresearchgate.net

Overview of Current Research Trajectories for this compound and Related Analogues

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories of closely related analogues provide a strong indication of its potential areas of investigation.

A significant area of research for similar compounds, particularly 4-nitrophenyl esters, is their application as activated esters in organic synthesis. These compounds serve as versatile synthons for the preparation of a wide range of organic molecules, including amides and other esters, under mild reaction conditions. Furthermore, the presence of a fluorine atom suggests potential applications in the field of ¹⁸F radiolabeling for positron emission tomography (PET), a powerful medical imaging technique. The development of novel prosthetic groups for radiofluorination is an active area of research, and compounds with activated fluoroaryl systems are of particular interest. nih.gov

Research into halogenated and nitro-substituted aryl benzoates also extends to medicinal chemistry. These structural motifs are often incorporated into novel therapeutic agents due to their ability to modulate biological activity. nih.gov For instance, certain aromatic esters are investigated as starting materials for the synthesis of pain-relieving and anti-inflammatory drugs. nih.govresearchgate.net

Academic Research Scope and Challenges in Aryl Benzoate (B1203000) Chemistry

The academic research scope within aryl benzoate chemistry is broad, encompassing fundamental studies of reaction mechanisms, the development of novel synthetic methodologies, and the application of these compounds in various fields. A key area of investigation is the selective functionalization of the aromatic rings and the controlled cleavage or formation of the ester bond. acs.org

A significant challenge in the synthesis of polysubstituted aryl esters like this compound is achieving high regioselectivity. The introduction of multiple substituents onto aromatic rings requires careful consideration of directing effects and reaction conditions to obtain the desired isomer in high yield. For example, the synthesis of a related precursor, 2-bromo-4-fluoro-6-nitrophenol, involves a nitration step where controlling the position of the incoming nitro group is crucial. google.com

Another challenge lies in the detailed characterization of these complex molecules. A combination of spectroscopic techniques, such as NMR and mass spectrometry, along with single-crystal X-ray diffraction, is often necessary to fully elucidate their three-dimensional structures and electronic properties. nih.govnih.govresearchgate.net Understanding these fundamental characteristics is essential for predicting their reactivity and designing new applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-2-nitrophenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO4/c14-9-3-1-8(2-4-9)13(17)20-12-6-5-10(15)7-11(12)16(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVUSVJIKCVKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279276
Record name 4-Fluoro-2-nitrophenyl 4-chlorobenzoate
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Molecular Weight

295.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331459-80-4
Record name 4-Fluoro-2-nitrophenyl 4-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331459-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-nitrophenyl 4-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 4 Fluoro 2 Nitrophenyl 4 Chlorobenzoate

Retrosynthetic Dissection of 4-Fluoro-2-nitrophenyl 4-chlorobenzoate (B1228818)

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections of chemical bonds. For 4-fluoro-2-nitrophenyl 4-chlorobenzoate, the most logical disconnection is at the ester linkage (C-O bond).

This primary disconnection yields two key precursors:

A substituted phenol (B47542): 4-fluoro-2-nitrophenol (B1295195)

An acyl chloride: 4-chlorobenzoyl chloride

Further retrosynthetic analysis of 4-chlorobenzoyl chloride leads to a commercially available starting material, 4-chlorobenzoic acid . Similarly, 4-fluoro-2-nitrophenol can be conceptually derived from simpler aromatic precursors, although it is also a readily available reagent. This straightforward retrosynthetic pathway forms the basis of the most common synthetic strategy for this compound.

Esterification Methods Employing Acyl Halides

The formation of an ester from an alcohol (or phenol) and an acyl chloride is a widely used and efficient method. This approach involves the preparation of the reactive acyl chloride from the corresponding carboxylic acid, followed by its condensation with the phenolic component.

Preparation of 4-Chlorobenzoyl Chloride from 4-Chlorobenzoic Acid

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. A common and effective reagent for this purpose is thionyl chloride (SOCl₂). The reaction of 4-chlorobenzoic acid with thionyl chloride produces 4-chlorobenzoyl chloride, sulfur dioxide, and hydrogen chloride as byproducts.

A typical laboratory procedure involves heating a solution of 4-chlorobenzoic acid in an excess of thionyl chloride. For instance, a solution of 4-chlorobenzoic acid in thionyl chloride can be stirred for several hours at an elevated temperature, such as 80°C. Following the reaction, the excess thionyl chloride is removed under vacuum to yield the crude 4-chlorobenzoyl chloride.

ReactantReagentConditionsProduct
4-Chlorobenzoic AcidThionyl Chloride80°C, 5 hours4-Chlorobenzoyl Chloride

This interactive data table summarizes the synthesis of 4-chlorobenzoyl chloride.

Condensation with 4-Fluoro-2-nitrophenol: Reaction Conditions and Catalysis

The esterification of a phenol with an acyl chloride is often carried out under basic conditions to neutralize the hydrogen chloride gas that is liberated during the reaction. This is a variation of the well-known Schotten-Baumann reaction. A tertiary amine, such as triethylamine (B128534) or pyridine, is commonly used as a base.

In a procedure analogous to the synthesis of similar nitroaryl benzoates, 4-chlorobenzoyl chloride would be added dropwise to a solution of 4-fluoro-2-nitrophenol in a suitable aprotic solvent, such as dry tetrahydrofuran (B95107) (THF), containing a base like triethylamine. nih.gov The reaction is typically stirred at room temperature for a period of time to ensure completion. The base scavenges the HCl produced, preventing it from protonating the starting phenol and thus deactivating it.

The reaction mixture is then typically worked up by pouring it into cold water, which precipitates the crude ester. The product can then be extracted with an organic solvent and washed to remove any unreacted starting materials or byproducts.

PhenolAcyl ChlorideBaseSolvent
4-Fluoro-2-nitrophenol4-Chlorobenzoyl ChlorideTriethylamine/PyridineTetrahydrofuran (THF)

This interactive data table outlines the condensation reaction for the formation of the target ester.

Alternative Ester Synthesis Routes for Aryl Benzoates

While the acyl halide method is robust, alternative strategies for the synthesis of aryl benzoates exist, offering different advantages in terms of reactivity, selectivity, and reaction conditions.

Utilization of Mixed Anhydrides in Esterification

The use of mixed anhydrides is a powerful method for activating carboxylic acids towards nucleophilic attack. In this approach, the carboxylic acid (4-chlorobenzoic acid) is first converted into a mixed anhydride (B1165640) by reacting it with another acid derivative, often a chloroformate or another acyl chloride. This mixed anhydride is generally more reactive than the parent carboxylic acid but less aggressive than the acyl chloride.

A prominent example is the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. rsc.org This mixed anhydride then reacts with the alcohol or phenol to yield the desired ester with high selectivity. The bulky nature of the 2,4,6-trichlorobenzoyl group directs the nucleophilic attack of the phenol to the less sterically hindered carbonyl of the 4-chlorobenzoate moiety.

Oxidative Esterification Techniques

Oxidative esterification represents a more contemporary approach to ester synthesis, often involving transition metal catalysis. These methods can sometimes offer more atom-economical and environmentally benign alternatives to traditional methods.

One such technique involves the direct oxidative esterification of aldehydes with phenols. While this would require 4-chlorobenzaldehyde (B46862) as a starting material instead of the carboxylic acid, it presents an interesting alternative. N-heterocyclic carbenes have been shown to catalyze the direct oxidative esterification of aldehydes with phenols at ambient temperature in the presence of an oxidant. researchgate.net This method avoids the need for pre-activating the carboxylic acid.

Another avenue in oxidative methods is the coupling of phenols with carboxylic acids, though this is generally less common for ester formation than for other types of couplings.

Enzymatic Esterification Approaches in Analogous Systems

While direct enzymatic synthesis of this compound is not extensively documented, the principles of biocatalysis, particularly using lipases, have been widely applied to the esterification of analogous phenolic and aromatic compounds. Lipases are favored for their mild reaction conditions, high selectivity, and environmentally friendly nature compared to traditional chemical synthesis. researchgate.net

Research into analogous systems, such as the esterification of various phenolic acids, has shown high efficacy. For instance, lipases from Candida antarctica (CALB) and Rhizomucor miehei have been successfully immobilized and used to catalyze esterification, achieving yields as high as 94%. nih.gov These enzymes typically follow Michaelis-Menten kinetics. nih.gov The selective nature of lipases is a key advantage; they can preferentially catalyze esterification of primary alcohols over secondary alcohols and phenols. nsf.gov This selectivity allows for targeted synthesis, such as the esterification of aliphatic hydroxyl groups on phenolic compounds while leaving the aromatic hydroxyl groups unmodified. mdpi.com

The synthesis of p-nitrophenyl esters, which are structurally related to the title compound, has been utilized to probe enzyme mechanisms and expand the range of possible products in biocatalytic reactions. researchgate.net Studies on the lipase-catalyzed esterification of phenolic acids in organic solvents have demonstrated that reaction yields are highly dependent on the solvent system and the substrate ratio. For example, the esterification of dihydrocaffeic acid reached a 99% yield when using an 8:1 molar ratio of alcohol to acid. researchgate.net

Table 1: Examples of Lipase-Catalyzed Esterification in Analogous Systems
Enzyme SourceSubstratesKey FindingYieldReference
Candida antarcticaPhenolic acids and alcoholsHigh reaction rates and yields in organogel immobilization.Up to 94% nih.gov
Rhizomucor mieheiValeric acid and 1-octanolSelective for primary alcohols in aqueous micellar medium.86% nsf.gov
Lipase (unspecified)Dihydrocaffeic acid and linolenyl alcoholYield highly dependent on substrate ratio in organic solvent.Up to 99% researchgate.net
Candida antarctica (CALB)Dihydroconiferyl alcohol and fatty acidsSelective esterification of aliphatic OH over phenolic OH.97% mdpi.com

Optimization of Reaction Parameters and Yield Enhancement for this compound Synthesis

The synthesis of this compound is typically achieved through the esterification of 4-fluoro-2-nitrophenol with 4-chlorobenzoyl chloride. This reaction often falls under the category of the Schotten-Baumann reaction, which involves the acylation of an alcohol or phenol with an acid chloride in the presence of a base. organic-chemistry.orgiitk.ac.in Optimization of this synthesis is critical for maximizing yield and purity.

Key parameters for optimization include the choice of base, solvent, reaction temperature, and stoichiometry. The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product. organic-chemistry.orgbyjus.com The use of a two-phase solvent system, consisting of water and an immiscible organic solvent (like dichloromethane), is characteristic of Schotten-Baumann conditions. lscollege.ac.in This setup allows the base to remain in the aqueous phase while the reactants and product stay in the organic phase, minimizing unwanted hydrolysis of the acid chloride. cam.ac.uk

In a procedure analogous to the synthesis of 4-nitrophenyl 2-chlorobenzoate (B514982), the reaction can be carried out at room temperature by stirring the reactants in a mixture of a dry organic solvent (e.g., tetrahydrofuran) and a tertiary amine base (e.g., triethylamine) for several hours. nih.gov For similar activated nitrophenyl esters, yields between 75% and 96% have been reported following this general procedure. semanticscholar.org The reaction progress can be monitored using thin-layer chromatography (TLC). globalscientificjournal.com Post-reaction, a wash with a mild basic solution, such as 10% sodium bicarbonate, is often employed to remove any unreacted acid chloride and phenolic starting material. nih.gov

Post-Synthesis Purification and Isolation Methodologies

Chromatographic Techniques (e.g., Flash Chromatography)

Flash column chromatography is a primary method for purifying compounds like this compound from reaction mixtures. rochester.edu The technique utilizes a silica (B1680970) gel stationary phase and a solvent system (eluent) to separate compounds based on their polarity. orgsyn.org For aromatic nitro compounds, common eluents are mixtures of non-polar and moderately polar solvents, such as cyclohexane (B81311) and ethyl acetate (B1210297). flash-chromatography.com

The selection of an appropriate solvent system is guided by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent mixture where the desired compound has a retention factor (Rf) of approximately 0.3, which generally leads to optimal separation on a flash column. rochester.edu For compounds with halogenated and nitro functional groups, gradient elution—starting with a less polar solvent mixture and gradually increasing the polarity—can be effective. For instance, a gradient of hexane (B92381) and ethyl acetate is commonly used. stackexchange.com The separated fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

Table 2: Typical Solvent Systems for Flash Chromatography of Aromatic Compounds
Compound TypeStationary PhaseEluent System ExampleReference
Aromatic Nitro CompoundsSilica GelCyclohexane / Ethyl Acetate (e.g., 85:15) flash-chromatography.com
General Organic CompoundsSilica Gel 60Hexanes / Ethyl Acetate rochester.edu
Phenyl Benzoate (B1203000) DerivativesSilica GelToluene google.com
Fluorinated Aromatic CompoundsPentafluorophenyl Phase(Varies) chromatographyonline.com

Recrystallization Protocols and Solvent Selection

Recrystallization is a powerful technique for achieving high purity of crystalline solids like this compound. libretexts.org The principle relies on the differential solubility of the compound in a chosen solvent at high and low temperatures. youtube.com An ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures. youtube.com

For aromatic esters, a variety of solvents and solvent mixtures can be effective. A common strategy involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then adding a second "anti-solvent" in which the product is poorly soluble until the solution becomes cloudy. Slow cooling then allows for the formation of pure crystals. rochester.edu For example, the purification of a similar compound, 4-nitrophenyl 2-chlorobenzoate, was successfully achieved by recrystallization from methanol, yielding a product with a sharp melting point. nih.gov Other common solvent systems for compounds with aromatic and ester functionalities include ethanol/water mixtures, hexane/acetone, and toluene. google.comrochester.edu The presence of nitro and aryl groups is generally considered favorable for good crystallization behavior. rochester.edu

Molecular Architecture and Solid State Characteristics of 4 Fluoro 2 Nitrophenyl 4 Chlorobenzoate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid. This method allows for the accurate measurement of unit cell dimensions, space group symmetry, and the detailed molecular geometry, including bond lengths, bond angles, and torsional angles.

The crystal system and unit cell parameters for analogous compounds have been determined, providing a framework for understanding the crystal lattice of 4-fluoro-2-nitrophenyl 4-chlorobenzoate (B1228818). For instance, the related compound 4-formyl-2-nitrophenyl 2-chlorobenzoate (B514982) crystallizes in the orthorhombic system. nih.gov Another analog, 4-nitrophenyl 2-chlorobenzoate, also adopts an orthorhombic crystal system. nih.gov The specific lattice parameters for these compounds, determined at room temperature, are detailed in the table below.

Parameter4-formyl-2-nitrophenyl 2-chlorobenzoate nih.gov4-nitrophenyl 2-chlorobenzoate nih.gov
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁Pbca
a (Å) 16.2367 (7)11.4790 (4)
b (Å) 7.1047 (2)14.0461 (5)
c (Å) 11.4018 (3)14.3702 (7)
Volume (ų) 1315.28 (8)2316.98 (16)
Z 48

Table 1: Crystallographic Data for Analogs of 4-fluoro-2-nitrophenyl 4-chlorobenzoate.

The intramolecular geometry of these compounds, including specific bond lengths, bond angles, and torsional angles, conforms to standard values observed for similar organic molecules. The precise values are determined from the refinement of the crystal structure data. For example, the bond lengths and angles within the benzene (B151609) rings and the ester group are consistent with those of other aryl benzoates. nih.gov Torsional angles, which describe the rotation around a bond, further define the three-dimensional shape of the molecule and are crucial for understanding its conformational preferences.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions, which collectively determine the stability and physical properties of the solid.

InteractionDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
4-formyl-2-nitrophenyl 2-chlorobenzoate C14-H14···O40.932.453.298(3)151x-1/2, -y+1/2, z
4-nitrophenyl 2-chlorobenzoate C-H···O-----

Table 2: Hydrogen Bond Geometry for an Analog of this compound. Note: Detailed hydrogen bond geometry for 4-nitrophenyl 2-chlorobenzoate was not fully specified in the provided search snippets.

Role of Halogen and Nitro Substituents in Packing Efficiency

The chlorine atom, being a larger and more polarizable halogen, is a potent participant in halogen bonding. This is a highly directional interaction where the electropositive region on the pole of the chlorine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the nitro or ester groups. Such interactions can act as strong organizational forces, leading to the formation of well-defined supramolecular synthons that guide the crystal packing. For instance, in related chlorinated benzoate (B1203000) structures, C—H···Cl hydrogen bonds and offset π–π stacking interactions are observed, contributing to the formation of layered or three-dimensional networks. nih.gov

The nitro group is a particularly influential substituent in crystal engineering. Its strong electron-withdrawing nature and the presence of two electronegative oxygen atoms make it an excellent acceptor for hydrogen bonds, particularly C—H···O interactions. In many nitro-substituted aromatic compounds, these interactions are prevalent and play a crucial role in linking molecules into chains, sheets, or more complex architectures. nih.govresearchgate.net The planarity of the nitro group with respect to the phenyl ring, as is often observed, facilitates its participation in these interactions and can also influence π–π stacking arrangements. nih.govresearchgate.net The dihedral angle between the nitro group and its attached benzene ring is typically small, indicating a high degree of coplanarity. nih.govresearchgate.net

The synergistic effect of having both halogen and nitro substituents is a key determinant of the packing efficiency in this compound. The combination of halogen bonds, C—H···O hydrogen bonds, and π–π stacking interactions, all influenced by the electronic nature of these substituents, allows for a compact and stable crystal lattice. The specific interplay of these forces will define the final crystal structure, including the unit cell parameters and space group. In analogous structures, the dihedral angles between the aromatic rings are influenced by the steric and electronic nature of the substituents, ranging from nearly coplanar to significantly twisted conformations. nih.govnih.govnih.gov This conformational flexibility also plays a role in achieving efficient packing.

Conformational Dynamics and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation around the ester linkage, specifically the C(aryl)-O and O-C(carbonyl) bonds. This rotation dictates the relative orientation of the two substituted phenyl rings, which is a critical parameter influencing both the molecular properties and the crystal packing. The dihedral angle between the mean planes of the two aromatic rings is a key descriptor of the molecule's conformation.

Computational studies on similar aromatic esters provide insight into the likely conformational preferences and the associated energy landscapes. nanobioletters.com The global minimum energy conformation is determined by a balance of steric hindrance between the substituents and the potential for stabilizing intramolecular interactions. The presence of the ortho-nitro group on one ring and the para-chloro group on the other introduces specific steric and electronic constraints.

The torsion angles defining the orientation of the ester group relative to the two aromatic rings are crucial. In related structures, the ester group is often found to be twisted out of the plane of one or both of the benzene rings. nih.gov For example, in 4-formyl-2-nitrophenyl 2-chlorobenzoate, the ester group is significantly twisted away from both rings. nih.gov This twisting is a consequence of minimizing steric repulsion between the atoms of the ester bridge and the ortho-substituents on the rings.

The energy landscape of this compound would likely feature several local minima corresponding to different rotational isomers (rotamers). The energy barriers between these minima would determine the dynamic behavior of the molecule in solution and its flexibility upon crystallization. The presence of the fluorine and chlorine atoms, in addition to the nitro group, will influence the depth and position of these energy wells. For instance, the electrostatic interactions between the polar C-F, C-Cl, and N-O bonds will contribute to the rotational energy profile.

A hypothetical conformational energy landscape can be envisioned where the dihedral angle between the two phenyl rings is varied. The lowest energy conformations would likely avoid steric clashes between the ortho-nitro group and the adjacent ester oxygen, as well as between the ester carbonyl group and the other phenyl ring. The planarity or non-planarity of the molecule will have significant implications for its packing in the solid state, affecting the efficiency of π–π stacking interactions. In some related crystal structures, the two aromatic rings are nearly coplanar, while in others they exhibit a significant dihedral angle. nih.govnih.gov This highlights that the final conformation observed in the crystal is a result of both intramolecular energetics and the stabilization gained from intermolecular interactions in the lattice.

Advanced Spectroscopic Characterization of 4 Fluoro 2 Nitrophenyl 4 Chlorobenzoate

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific bonds or groups of bonds within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-fluoro-2-nitrophenyl 4-chlorobenzoate (B1228818) is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the ester carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band in the region of 1735-1750 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic rings. The electron-withdrawing nature of the nitro and chloro substituents would likely shift this band to a higher wavenumber compared to an unsubstituted phenyl benzoate (B1203000).

Further characteristic vibrations include the asymmetric and symmetric stretching of the nitro (NO₂) group, anticipated to be observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O ester linkages are expected to produce strong bands in the 1200-1300 cm⁻¹ region for the C(=O)-O stretch and in the 1000-1150 cm⁻¹ range for the O-Ar stretch. Aromatic C-H stretching vibrations are predicted to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will generate a series of bands in the 1450-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1200-1250 cm⁻¹ for C-F and 700-800 cm⁻¹ for C-Cl.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Ester C=O Stretch1750-1735Strong
Aromatic C=C Stretch1600-1450Medium-Weak
Asymmetric NO₂ Stretch~1530Strong
Symmetric NO₂ Stretch~1350Strong
C(=O)-O Stretch1300-1200Strong
C-F Stretch1250-1200Strong
O-Ar Stretch1150-1000Medium
C-Cl Stretch800-700Medium

Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Strong
Ester C=O Stretch1750-1735Weak-Medium
Aromatic Ring Breathing~1000Strong
Symmetric NO₂ Stretch~1350Strong
Aromatic C=C Stretch1600-1550Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-fluoro-2-nitrophenyl 4-chlorobenzoate is expected to show two distinct sets of signals corresponding to the protons on the two aromatic rings.

The 4-chlorobenzoate moiety will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the carbonyl group (H-2' and H-6') are expected to be deshielded and resonate downfield, likely in the range of δ 8.0-8.2 ppm. The protons meta to the carbonyl group (H-3' and H-5') will be more shielded and are expected to appear around δ 7.4-7.6 ppm.

The 4-fluoro-2-nitrophenyl ring will present a more complex three-proton system. The proton ortho to the nitro group (H-3) will be the most deshielded, likely appearing as a doublet around δ 8.3-8.5 ppm. The proton between the fluoro and nitro groups (H-5) is expected to be a triplet (or doublet of doublets) in the range of δ 7.5-7.7 ppm due to coupling with the adjacent proton and the fluorine atom. The proton ortho to the ester oxygen (H-6) will likely be the most shielded of this ring, appearing as a doublet of doublets around δ 7.2-7.4 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.3-8.5d~3 Hz
H-57.5-7.7ddJ(H-H) ~9 Hz, J(H-F) ~4 Hz
H-67.2-7.4ddJ(H-H) ~9 Hz, J(H-F) ~8 Hz
H-2', H-6'8.0-8.2d~8-9 Hz
H-3', H-5'7.4-7.6d~8-9 Hz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The ester carbonyl carbon (C=O) is expected to be the most downfield signal, typically in the range of δ 164-168 ppm. The aromatic carbons will resonate in the δ 110-155 ppm region. The carbon attached to the fluorine (C-4) will show a large C-F coupling constant and is expected around δ 160-165 ppm (as a doublet). The carbon bearing the nitro group (C-2) will be deshielded, likely appearing around δ 145-150 ppm. The carbon attached to the ester oxygen (C-1) is also expected to be significantly downfield. In the 4-chlorobenzoate ring, the carbon attached to the chlorine (C-4') will be around δ 138-142 ppm, while the carbon attached to the carbonyl group (C-1') will be in the δ 128-132 ppm range.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O164-168
C-4 (C-F)160-165 (d, ¹JCF)
C-2 (C-NO₂)145-150
C-1 (C-O)148-152
C-4' (C-Cl)138-142
Aromatic CHs115-135
C-1' (C-C=O)128-132

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Substituent

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.orgnih.gov The chemical shift of the fluorine atom is very sensitive to its electronic environment. For an aromatic fluorine atom, the chemical shift can vary significantly based on the nature and position of other substituents. In this compound, the fluorine atom is on a phenyl ring with an ortho nitro group and a para ester linkage. The strong electron-withdrawing effect of the nitro group is expected to shift the fluorine resonance downfield. A chemical shift in the range of δ -110 to -125 ppm (relative to CFCl₃) is anticipated. The signal will likely appear as a doublet of doublets due to coupling with the two ortho protons (H-3 and H-5). huji.ac.ilrsc.org

Fluorine AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-F-110 to -125ddJ(F-H5) ~8 Hz, J(F-H3) ~4 Hz

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR spectroscopy is instrumental in elucidating the complex structure of this compound by mapping the correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique would reveal the proton-proton (¹H-¹H) coupling networks within the two aromatic rings.

In the 4-chlorobenzoate moiety, cross-peaks would be expected between the adjacent ortho and meta protons, appearing as an AA'BB' system.

For the 4-fluoro-2-nitrophenyl ring, correlations would be observed between the protons on this ring, with the coupling constants influenced by the fluorine and nitro substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).

It would allow for the unambiguous assignment of each protonated carbon in both aromatic rings by correlating the proton signals with their attached carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular fragments.

Key HMBC correlations would be expected from the protons on the 4-chlorobenzoate ring to the ester carbonyl carbon.

Similarly, protons on the 4-fluoro-2-nitrophenyl ring would show correlations to the ester carbonyl carbon, confirming the ester linkage.

Correlations from the fluorine atom (¹⁹F) to adjacent carbons could also be observed in a ¹⁹F-¹³C HMBC experiment, further confirming the substitution pattern.

Predicted NMR Data:

Ring Position (4-chlorobenzoate)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (to)
H-2', H-6'7.9 - 8.1~131C-4', C=O
H-3', H-5'7.4 - 7.6~129C-1', C-5'
C-1'-~128-
C-4'-~140-
C=O-~164-
Ring Position (4-fluoro-2-nitrophenyl)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (to)
H-38.2 - 8.4~120C-1, C-5, C=O
H-57.5 - 7.7~115 (d, JC-F)C-1, C-3, C-4
H-67.3 - 7.5~125C-2, C-4
C-1-~145-
C-2-~140-
C-4-~160 (d, JC-F)-

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound through precise mass measurement. For this compound (C₁₃H₇ClFNO₄), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

The expected exact mass can be calculated as follows:

C₁₃: 13 x 12.000000 = 156.000000

H₇: 7 x 1.007825 = 7.054775

Cl³⁵: 1 x 34.968853 = 34.968853

F¹⁹: 1 x 18.998403 = 18.998403

N¹⁴: 1 x 14.003074 = 14.003074

O₄: 4 x 15.994915 = 63.979660

Expected Exact Mass [M]: 294.993765

HRMS analysis would be expected to yield a molecular ion peak very close to this calculated value, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, further substantiating the presence of a chlorine atom. Fragmentation patterns observed in the mass spectrum would likely correspond to the cleavage of the ester bond, yielding ions corresponding to the 4-chlorobenzoyl cation and the 4-fluoro-2-nitrophenoxide radical.

Predicted HRMS Data:

IonFormulaCalculated m/z
[M]⁺C₁₃H₇³⁵ClFNO₄294.9938
[M+2]⁺C₁₃H₇³⁷ClFNO₄296.9908
[C₇H₄³⁵ClO]⁺C₇H₄³⁵ClO138.9949
[C₆H₃FNO₂]⁻C₆H₃FNO₂140.0102

Electronic Absorption Spectroscopy for Chromophoric Analysis (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is dependent on the chromophores present. The structure of this compound contains two significant chromophoric systems: the 4-chlorobenzoate group and the 4-fluoro-2-nitrophenyl group.

Predicted UV-Vis Absorption Data:

Predicted λmax (nm)Type of TransitionAssociated Chromophore
~250-270π → π4-chlorobenzoate ring
~280-320π → π4-fluoro-2-nitrophenyl ring
~340-360n → π*Nitro group

Note: λmax values are estimates and can be influenced by solvent polarity.

Reactivity Profiles and Mechanistic Investigations of 4 Fluoro 2 Nitrophenyl 4 Chlorobenzoate

Hydrolytic Reactivity of the Ester Linkage

The ester bond in 4-fluoro-2-nitrophenyl 4-chlorobenzoate (B1228818) is susceptible to hydrolysis, a reaction of significant interest in understanding enzyme mechanisms and structure-reactivity relationships. The process involves the cleavage of the acyl-oxygen bond, releasing 4-fluoro-2-nitrophenol (B1295195) and 4-chlorobenzoic acid.

Kinetic Studies of Ester Hydrolysis

Kinetic studies of the hydrolysis of aryl benzoates are typically conducted spectrophotometrically, especially when the leaving group is a nitrophenolate. semanticscholar.org Upon hydrolysis, particularly under basic conditions, the resulting 4-fluoro-2-nitrophenol is deprotonated to the 4-fluoro-2-nitrophenoxide ion, a colored species whose formation can be monitored over time by measuring the increase in absorbance at a specific wavelength. semanticscholar.orgacs.org

While specific kinetic data for the hydrolysis of 4-fluoro-2-nitrophenyl 4-chlorobenzoate is not extensively documented in the reviewed literature, data for structurally similar compounds, such as substituted phenyl benzoates, provide insight into the expected reactivity. The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent system. rsc.org Alkaline hydrolysis proceeds via second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. researchgate.net

For illustrative purposes, the table below presents representative kinetic data for the alkaline hydrolysis of a related compound, 4-nitrophenyl 4-chlorobenzoate. The rate constants demonstrate the influence of substituents on the reaction rate.

This table provides illustrative data for related compounds to demonstrate the principles of kinetic analysis in ester hydrolysis.

Application of Hammett Linear Free-Energy Relationships (LFER) to Substituent Effects

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative means to assess the electronic effects of substituents on the reactivity of aromatic compounds. researchgate.net For the hydrolysis of benzoate (B1203000) esters, the equation is expressed as:

log(kₓ / k₀) = ρσ

where kₓ is the rate constant for a substituted compound, k₀ is the rate constant for the unsubstituted reference compound, σ is the substituent constant that reflects the electronic influence of the substituent, and ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to these substituent effects. researchgate.netwalisongo.ac.id

In the context of this compound hydrolysis, the Hammett relationship is applied by analyzing the effect of the chloro substituent on the benzoate ring. For the alkaline hydrolysis of benzoate esters, the reaction constant (ρ) is positive, typically around +2.5 for the hydrolysis of ethyl benzoates. wikipedia.org A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents and decelerated by electron-donating ones. wikipedia.org

The electron-withdrawing nature of the chlorine atom (σₚ = +0.23) on the 4-chlorobenzoate moiety increases the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxide ion, thereby increasing the rate of hydrolysis compared to an unsubstituted phenyl benzoate. semanticscholar.orgresearchgate.net This is because electron-withdrawing groups help to stabilize the buildup of negative charge in the transition state leading to the tetrahedral intermediate. semanticscholar.org

Mechanistic Pathways of Ester Cleavage

The hydrolysis of aryl benzoates under basic conditions proceeds through a well-established stepwise addition-elimination mechanism. researchgate.net The key steps are:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as the nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. researchgate.net

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, negatively charged tetrahedral intermediate. The negative charge is localized on the oxygen atom of the former carbonyl group. semanticscholar.org

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. This occurs through the reformation of the carbon-oxygen double bond and the expulsion of the leaving group.

Leaving Group Departure: The 4-fluoro-2-nitrophenoxide ion is an effective leaving group due to the ability of the electron-withdrawing nitro and fluoro groups to stabilize the negative charge on the phenoxide oxygen. This departure is a fast step. semanticscholar.org

All these steps involve the formation of a tetrahedral intermediate, followed by its collapse to yield the final products. semanticscholar.org

Nucleophilic Aromatic Substitution (SNAr) on the Activated Aromatic Rings

The 4-fluoro-2-nitrophenyl moiety of the ester is highly activated towards nucleophilic aromatic substitution (SNAr). This reaction involves the replacement of a leaving group on the aromatic ring by a nucleophile and is distinct from the hydrolysis of the ester linkage.

Reactivity of the Fluoro- and Nitro-Substituted Phenyl Ring

For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the nitro group (NO₂) is a powerful activating group. When positioned ortho or para to a potential leaving group, it can effectively stabilize the negatively charged intermediate via resonance. masterorganicchemistry.comcsbsju.edu

The SNAr mechanism proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the ring is temporarily lost.

Elimination of the Leaving Group: The leaving group departs, taking its pair of electrons, which restores the aromaticity of the ring. libretexts.org

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. libretexts.org The high electronegativity of the fluorine atom makes the carbon it is attached to highly electrophilic and susceptible to attack. stackexchange.comreddit.com Consequently, even though the C-F bond is strong, fluorine acts as an excellent leaving group in SNAr reactions because bond cleavage occurs in the fast, second step of the mechanism. masterorganicchemistry.comlibretexts.org The order of leaving group ability in activated SNAr reactions is often F > NO₂ > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.govnih.gov

Competitive Substitution Pathways

The structure of this compound presents multiple potential pathways for nucleophilic attack. The primary competition in SNAr reactions on the activated ring is between the displacement of the fluoride (B91410) ion and the nitro group.

Fluoride as the Leaving Group: As noted, fluoride is an exceptionally good leaving group in SNAr reactions. nih.gov Its strong inductive effect activates the ring for the initial nucleophilic attack, which is the rate-limiting step. stackexchange.com Therefore, substitution of the fluoro group is a highly favored pathway.

Nitro as the Leaving Group: The nitro group can also function as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.comacs.org However, in a direct competition on the same ring, fluoride is generally a better leaving group than nitrite. nih.govresearchgate.net

Therefore, under typical SNAr conditions, the predominant reaction would be the displacement of the fluoride ion by an incoming nucleophile.

A broader competitive scenario exists between the two main reactivity modes of the molecule:

Ester Hydrolysis vs. SNAr: The reaction pathway that predominates depends on the reaction conditions, particularly the nature of the nucleophile. Strong, soft nucleophiles (e.g., thiols) will favor SNAr, while hard nucleophiles like hydroxide under aqueous conditions will favor hydrolysis of the ester linkage. The choice of solvent and temperature can also be used to selectively favor one pathway over the other.

Electrophilic Aromatic Substitution Reactions on the Unactivated Ring

The this compound molecule contains two aromatic rings with differing electron densities. The 4-fluoro-2-nitrophenyl ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing effects of the nitro group (-NO₂) and the inductive effect of the fluorine atom. Conversely, the 4-chlorobenzoate ring, while also deactivated by the electron-withdrawing ester group (-COOAr) and the chlorine atom, is considered the "unactivated" but more reactive of the two rings for EAS reactions.

Detailed research on the direct electrophilic aromatic substitution of this compound is not extensively documented. However, the reactivity can be inferred from studies on analogous compounds, such as 4-chlorobenzoic acid and its esters. The ester group is a meta-director, while the chlorine atom is an ortho-, para-director. In this case, the directing effects are opposing.

Nitration of 4-chlorobenzoic acid, for instance, has been shown to yield 4-chloro-3-nitrobenzoic acid as the major product. guidechem.comgoogle.comprepchem.com This indicates that the position meta to the deactivating carboxyl group and ortho to the chloro group is the most favored for electrophilic attack. The reaction typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, and elevated temperatures to overcome the deactivation of the ring. guidechem.comprepchem.com

Based on this, it can be predicted that electrophilic substitution on this compound would preferentially occur on the 4-chlorobenzoate ring, primarily at the position ortho to the chlorine and meta to the ester linkage.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 4-Chlorobenzoate Ring

Electrophilic ReagentPredicted Major Product
HNO₃/H₂SO₄4-fluoro-2-nitrophenyl 4-chloro-3-nitrobenzoate
Br₂/FeBr₃4-fluoro-2-nitrophenyl 3-bromo-4-chlorobenzoate
Cl₂/AlCl₃4-fluoro-2-nitrophenyl 3,4-dichlorobenzoate

Derivatization Reactions of the Nitro Group (e.g., Reduction to Amine)

The nitro group on the 4-fluoro-2-nitrophenyl moiety is a versatile functional group that can be readily transformed into an amino group. This reduction is a common and crucial transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting aniline (B41778) derivative opens up a wide array of subsequent chemical modifications.

The primary challenge in the reduction of the nitro group in this compound is the chemoselective transformation without affecting the ester linkage or the aryl halides. Several methods have been developed for the selective reduction of nitroarenes in the presence of other reducible functional groups.

Catalytic hydrogenation is a widely employed method. The choice of catalyst and reaction conditions is critical to prevent hydrodehalogenation (removal of the chlorine or fluorine atoms). While palladium on carbon (Pd/C) is a common catalyst for nitro group reduction, it can sometimes lead to dehalogenation. Alternative catalysts such as platinum on carbon (Pt/C) or specialized catalysts like platinum on iron(III) oxide (Pt/Fe₃O₄) have shown high selectivity for the reduction of chloronitrobenzenes to chloroanilines.

Another effective method is the use of metals in acidic media. Reagents like iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid are known to selectively reduce nitro groups while leaving aryl halides and esters intact. These methods are often preferred for their cost-effectiveness and operational simplicity.

Table 2: Reagents for the Selective Reduction of the Nitro Group

Reagent/CatalystSolventConditionsComments
H₂, Pd/CEthanol, MethanolRoom Temperature, 1-4 atmRisk of dehalogenation, especially at higher temperatures and pressures.
H₂, Pt/CEthanolRoom Temperature, 1 atmGenerally more selective than Pd/C in preventing dehalogenation.
H₂, Pt/Fe₃O₄-Solvent-free, elevated temp.High selectivity for chloronitrobenzene reduction.
Fe, CH₃COOHAcetic AcidRefluxA classic and reliable method for selective nitro reduction.
SnCl₂·2H₂OEthanolRefluxA mild and effective reagent for selective reduction.
NaBH₄, NiCl₂·6H₂OMethanolRoom TemperatureA milder alternative to catalytic hydrogenation.

The resulting 2-amino-4-fluorophenyl 4-chlorobenzoate is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.

Reactivity at Halogen Sites: Potential for Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic rings of this compound—fluorine and chlorine—presents opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in these cross-coupling reactions generally follows the order: I > Br > Cl >> F. This difference in reactivity allows for selective coupling at the C-Cl bond while leaving the more inert C-F bond intact. The C-F bond is significantly stronger and its activation typically requires specialized catalysts and harsher reaction conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound. It is highly plausible that the C-Cl bond in this compound could be selectively coupled with a variety of boronic acids or their esters using a suitable palladium catalyst and base, leaving the C-F bond untouched. nih.govacs.orgresearchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the C-Cl bond is expected to be more reactive than the C-F bond, allowing for selective alkenylation at the 4-position of the chlorobenzoate ring. buecher.deorganic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne. Again, selective coupling at the C-Cl bond is anticipated under standard Sonogashira conditions. researchgate.netnih.govacs.orgwikipedia.org

Table 3: Potential for Selective Cross-Coupling Reactions

ReactionCoupling PartnerPotential Site of ReactionComments
Suzuki-MiyauraArylboronic acidC-ClHigh selectivity for C-Cl over C-F is expected with standard Pd catalysts.
HeckAlkeneC-ClPreferential reaction at the C-Cl bond is anticipated.
SonogashiraTerminal alkyneC-ClSelective formation of an aryl-alkyne at the C-Cl position is likely.
Buchwald-HartwigAmineC-ClSelective amination at the C-Cl position is feasible. nih.gov

While selective coupling at the C-Cl bond is the more probable outcome, recent advances in catalysis have enabled the activation of C-F bonds, particularly when they are activated by ortho-directing groups or are part of an electron-deficient ring. acs.orgmdpi.commdpi.comrsc.orgrsc.org Therefore, under specific and more forcing conditions, subsequent cross-coupling at the C-F position of the 4-fluoro-2-nitrophenyl ring might be achievable after the C-Cl bond has been functionalized.

Computational Chemistry and Molecular Modeling of 4 Fluoro 2 Nitrophenyl 4 Chlorobenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific studies employing DFT to optimize the geometry and calculate the energy of 4-fluoro-2-nitrophenyl 4-chlorobenzoate (B1228818) were found. Such calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional conformation of the molecule and its electronic energy.

Ab Initio Methods for Electronic Structure Precision

Similarly, there is no available research that applies high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to achieve a high-precision understanding of the electronic structure of 4-fluoro-2-nitrophenyl 4-chlorobenzoate.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Without computational data, an analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound cannot be performed. This analysis is crucial for understanding the molecule's kinetic stability, chemical reactivity, and electronic transitions. Consequently, reactivity descriptors such as chemical potential, hardness, and electrophilicity index remain uncalculated.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No MEP maps for this compound are available in the searched literature. An MEP map would visually represent the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for intermolecular interactions and chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

There are no published theoretical vibrational frequency calculations for this compound. Such calculations, when correlated with experimental spectroscopic data (e.g., FT-IR and Raman), are used to assign vibrational modes and confirm the molecular structure.

Quantitative Structure-Reactivity Relationships (QSRR) for Analogous Systems

The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted reactant.

k₀ is the rate constant for the reaction of the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.

Research into the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters has demonstrated a clear correlation between the electronic properties of the substituents and the reaction rates. In these systems, the nitrophenyl group acts as the leaving group, and the reaction is initiated by a nucleophilic attack on the carbonyl carbon of the ester. The reactivity of the ester is therefore highly sensitive to the electronic nature of the substituents on both the benzoyl and the phenyl portions of the molecule.

Electron-withdrawing groups on the benzoyl moiety increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus slow down the reaction rate. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying these electronic effects. A key descriptor in these analyses is the Mulliken charge on the carbonyl carbon. A more positive Mulliken charge indicates a more electrophilic carbon atom.

A study on the biocatalytic hydrolysis of a series of para-substituted nitrophenyl benzoates established a direct linear relationship between the Hammett σpara constant and the Mulliken charge at the carbonyl carbon. semanticscholar.org This correlation underscores the principle that substituents that are more effective at withdrawing electron density (i.e., have a more positive σ value) lead to a greater positive charge on the carbonyl carbon, thereby enhancing reactivity towards nucleophiles. semanticscholar.org

The following table presents the Hammett σpara constants and the corresponding calculated Mulliken charges for a range of substituents on the benzoate ring of a nitrophenyl benzoate analog.

Substituent (para-position)Hammett σpara ConstantMulliken Charge on Carbonyl Carbon
-NO₂0.780.2255
-Br0.230.2151
-Cl0.230.2143
-F0.060.2124
-H0.000.2128
-CH₃-0.170.2084
-OCH₃-0.270.2038

Data sourced from a computational study on para-substituted nitrophenyl benzoate esters. semanticscholar.org

In the case of this compound, we can analyze the expected electronic effects based on its substituents. The 4-chloro group on the benzoate ring is electron-withdrawing (σpara = +0.23), which would increase the electrophilicity of the carbonyl carbon and thus enhance the rate of nucleophilic attack. On the leaving group (the 4-fluoro-2-nitrophenyl moiety), the nitro group is a very strong electron-withdrawing group, which stabilizes the negative charge on the phenoxide leaving group as it departs. The fluorine atom also contributes to the electron-withdrawing nature of the leaving group.

Studies on phenyl benzoates with substituents on both aromatic rings have shown that there is a cross-interaction between the electronic effects of the substituents on both the benzoyl and the phenyl rings. nih.gov The sensitivity of the carbonyl group to the electronic effects of the substituents on one ring is modified by the substituents on the other ring. nih.gov For instance, an electron-withdrawing substituent on one ring can decrease the sensitivity of the carbonyl carbon's chemical shift to substitution on the other ring. nih.gov

Advanced Synthetic Utility of 4 Fluoro 2 Nitrophenyl 4 Chlorobenzoate

Role as a Key Intermediate in Multi-Step Organic Synthesis

The structural features of 4-fluoro-2-nitrophenyl 4-chlorobenzoate (B1228818) position it as a pivotal intermediate in the multi-step synthesis of elaborate organic molecules. The presence of the electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), rendering the fluorine atom a facile leaving group. This reactivity is the cornerstone of its utility, allowing for the sequential and regioselective introduction of various nucleophiles.

In a typical synthetic sequence, the fluorine atom can be displaced by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This initial substitution reaction introduces a new functional group onto the nitrophenyl ring, which can then be further elaborated. For instance, the nitro group, having served its purpose as an activating group, can be readily reduced to an amine. This newly formed amino group can then participate in a plethora of subsequent reactions, including amide bond formation, diazotization followed by substitution, or cyclization reactions to form heterocyclic systems.

The ester functionality also plays a crucial role in its capacity as a synthetic intermediate. It can be hydrolyzed to a phenol (B47542), which can then be alkylated or acylated, or it can be subjected to transesterification to introduce different ester groups. This multi-faceted reactivity allows for a divergent synthetic strategy, where a single intermediate can be transformed into a library of diverse compounds.

Table 1: Key Reactions of 4-Fluoro-2-nitrophenyl 4-chlorobenzoate as a Synthetic Intermediate

Reaction TypeReagents and ConditionsProduct Type
Nucleophilic Aromatic SubstitutionNu-H (e.g., R-NH₂, R-OH, R-SH), Base4-Substituted-2-nitrophenyl 4-chlorobenzoate
Nitro Group ReductionH₂, Pd/C or SnCl₂, HCl4-Fluoro-2-aminophenyl 4-chlorobenzoate
Ester HydrolysisLiOH, H₂O/THF4-Fluoro-2-nitrophenol (B1295195)

Building Block for Complex Aromatic Systems and Heterocycles

The inherent reactivity of this compound makes it an ideal starting material for the construction of complex aromatic systems and a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

The sequential displacement of the fluorine atom and subsequent manipulation of the nitro group provide a powerful tool for building polysubstituted aromatic compounds with well-defined substitution patterns. For example, an initial SNAr reaction with an amine, followed by reduction of the nitro group, yields a 1,2,4-trisubstituted benzene (B151609) derivative. The resulting amino group can then be used as a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions, to introduce additional aryl or alkyl groups.

Furthermore, the strategic placement of functional groups in the derivatives of this compound facilitates the synthesis of various heterocyclic systems. For instance, reaction with a dinucleophile can lead to the formation of a heterocyclic ring fused to the aromatic core. A classic example is the reaction with a 1,2-diamine, which, after reduction of the nitro group, can lead to the formation of benzimidazole (B57391) derivatives. Similarly, reaction with 2-aminophenols or 2-aminothiophenols can pave the way for the synthesis of benzoxazoles and benzothiazoles, respectively.

Table 2: Examples of Heterocyclic Systems Derived from this compound

ReactantSubsequent StepsHeterocyclic Product
1,2-DiaminobenzeneNitro group reduction, CyclizationBenzimidazole derivative
2-AminophenolNitro group reduction, CyclizationBenzoxazole derivative
2-AminothiophenolNitro group reduction, CyclizationBenzothiazole derivative

Use in the Preparation of Chemical Probes for Mechanistic Studies

Chemical probes are indispensable tools for elucidating biological pathways and understanding enzyme mechanisms. The 4-fluoro-2-nitrophenyl moiety of the title compound can serve as a core scaffold for the design and synthesis of such probes. The activated fluorine atom allows for the facile attachment of this "reporter" group to biomolecules of interest, such as proteins or nucleic acids, through reaction with nucleophilic residues like lysine (B10760008) or cysteine.

The nitroaromatic system itself can act as a chromophore, allowing for colorimetric detection and quantification of the labeling event. Upon covalent attachment to a biological target, changes in the local environment can lead to shifts in the absorption spectrum, providing valuable information about the binding site.

Moreover, the ester linkage can be designed to be cleavable under specific physiological conditions or by the action of a particular enzyme. This can be exploited in the design of activity-based probes, where the release of the 4-fluoro-2-nitrophenol reporter signals the activity of the target enzyme. The design of such probes often involves the strategic incorporation of recognition elements into the 4-chlorobenzoate portion of the molecule to ensure specific targeting of the desired biomolecule.

Precursor for the Synthesis of Diverse Ester Derivatives with Modified Functionality

While this compound is itself an ester, it can also serve as a versatile precursor for the synthesis of a wide array of other ester derivatives with tailored functionalities. This can be achieved through several synthetic strategies.

One approach involves the selective hydrolysis of the ester bond to yield 4-fluoro-2-nitrophenol and 4-chlorobenzoic acid. The liberated phenol can then be re-esterified with a different carboxylic acid to introduce a new ester group with desired properties. This allows for the modification of the "benzoate" part of the molecule.

Alternatively, the 4-chlorobenzoate moiety can be retained while the nitrophenyl portion is modified. For example, nucleophilic aromatic substitution at the fluorine position can introduce a new functional group that can then be further derivatized. For instance, the introduction of a hydroxyl group via SNAr with a protected diol, followed by deprotection and subsequent esterification, can lead to the synthesis of novel diesters.

Transesterification reactions, catalyzed by either acids or bases, can also be employed to exchange the 4-chlorobenzoyl group for another acyl group directly, providing a more atom-economical route to new ester derivatives. This flexibility allows for the systematic modification of the molecule's properties, such as its solubility, reactivity, and biological activity.

Future Prospects and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for 4-Fluoro-2-nitrophenyl 4-chlorobenzoate (B1228818)

The synthesis of aryl benzoates often involves the reaction of a substituted phenol (B47542) with a benzoyl chloride derivative. For instance, the synthesis of 4-Nitrophenyl 2-chlorobenzoate (B514982) is achieved by reacting 2-chlorobenzoyl chloride with 4-nitrophenol (B140041) in the presence of a base. nih.govresearchgate.net Similarly, 4-formyl-2-nitrophenyl 2-chlorobenzoate is synthesized from 2-chlorobenzoic acid and 4-hydroxy-3-nitrobenzaldehyde. nih.gov

Future research into the synthesis of 4-fluoro-2-nitrophenyl 4-chlorobenzoate is likely to focus on developing more sustainable and efficient methods. This could involve:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related compounds, such as 4-formyl-2-methoxyphenyl-4-chlorobenzoate. fip.org This approach could be adapted for the synthesis of this compound, potentially leading to a more energy-efficient process.

Catalyst-Free Reactions: Investigating metal-free carbon-carbon and carbon-heteroatom bond-forming reactions, such as nucleophilic aromatic substitution (SNAr), could provide more environmentally friendly synthetic pathways. frontiersin.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow process for the synthesis of this compound could be a significant step towards its industrial-scale production.

Synthesis MethodKey FeaturesPotential Advantages for this compound
Microwave-AssistedUse of microwave energy to heat reactantsReduced reaction times, increased yields, energy efficiency
Catalyst-FreeAvoidance of metal catalystsReduced environmental impact, simplified purification
Flow ChemistryContinuous reaction in a tube or pipeImproved safety, scalability, and consistency

In-depth Mechanistic Studies of Select Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing new chemical transformations. For aryl benzoates, mechanistic studies could focus on:

Kinetics of Esterification: Investigating the kinetics of the reaction between 4-chloro-benzoyl chloride and 4-fluoro-2-nitrophenol (B1295195) would provide insights into the reaction rate, order, and the influence of reaction parameters such as temperature and solvent.

Role of Substituents: The electronic effects of the fluorine and nitro groups on the phenyl ring and the chlorine atom on the benzoate (B1203000) moiety play a significant role in the reactivity of the molecule. Mechanistic studies would help to quantify these effects and understand how they influence the reaction pathways.

Exploration of Supramolecular Chemistry with this compound Analogues

The arrangement of molecules in the solid state, governed by non-covalent interactions, is the domain of supramolecular chemistry. The crystal structures of related compounds, such as 4-formyl-2-nitrophenyl 2-chlorobenzoate and 4-Nitrophenyl 2-chlorobenzoate, reveal the importance of weak intermolecular interactions like C-H···O hydrogen bonds in their crystal packing. nih.govnih.gov

For this compound analogues, future research could explore:

Crystal Engineering: By systematically modifying the substituents on the aromatic rings, it may be possible to control the solid-state architecture and, consequently, the material's physical properties. The study of N′-(4-methyl-2-nitrophenyl)benzohydrazide and its trifluoromethyl analogue highlights how substituent changes can influence π-π stacking interactions in the crystal structure. mdpi.com

Co-crystallization: The formation of co-crystals with other molecules could lead to new materials with unique properties, such as altered solubility or melting points.

Interaction TypeDescriptionPotential Role in Analogues
C-H···O Hydrogen BondsWeak electrostatic interactions between a carbon-bound hydrogen and an oxygen atom.Stabilizing the crystal packing. nih.govnih.gov
π-π StackingAttractive, noncovalent interactions between aromatic rings.Influencing the columnar packing in the solid state. mdpi.com
Halogen BondingNoncovalent interaction involving a halogen atom as an electrophilic species.Potentially influencing crystal packing due to the presence of chlorine and fluorine.

Advanced Computational Methodologies for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. For this compound and its analogues, computational methods can be applied to:

Molecular Docking: As demonstrated with 4-formyl-2-methoxyphenyl-4-chlorobenzoate, molecular docking studies can predict the binding affinity of a molecule to a biological target, such as an enzyme, which is a key step in drug discovery. fip.org

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including electronic structure, vibrational frequencies, and reaction energetics. These calculations can provide a deeper understanding of the molecule's reactivity and spectral characteristics.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution in a molecule to characterize the nature of chemical bonds and non-covalent interactions.

Q & A

Q. What are the optimal synthetic routes for preparing 4-fluoro-2-nitrophenyl 4-chlorobenzoate?

Methodological Answer: The synthesis typically involves esterification between 4-chlorobenzoyl chloride and 4-fluoro-2-nitrophenol under anhydrous conditions. Key steps include:

  • Reagent Selection : Use a base like pyridine or DMAP to neutralize HCl generated during the reaction, improving yield .
  • Solvent Choice : Dichloromethane or THF is preferred for solubility and inertness .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis or nitro-group degradation .
  • Solvent Preparation : Prepare stock solutions in dry DMSO or acetonitrile; avoid aqueous buffers to limit ester hydrolysis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol/chloroform (1:1) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Refinement with SHELXL yields R-factor <0.05, confirming bond angles and torsion angles critical for nitro/ester group orientation .
  • Validation : Compare experimental C–C bond lengths (1.47–1.52 Å) with DFT-calculated values to detect distortions .

Q. What analytical strategies address contradictions in NMR and IR data during characterization?

Methodological Answer:

  • NMR Discrepancies : For split signals in 1^1H NMR (e.g., aromatic protons), use high-field instruments (600 MHz) and 2D techniques (COSY, HSQC) to assign overlapping peaks .
  • IR Interpretation : Resolve ester C=O stretch (~1740 cm1^{-1}) vs. nitro group interference by comparing with computational spectra (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. How do substituent electronic effects influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Activation Analysis : The electron-withdrawing nitro (meta-directing) and fluoro (ortho/para-directing) groups enhance electrophilicity at the para position relative to the nitro group.
  • Kinetic Studies : Monitor NAS with amines (e.g., piperidine) in DMF at 80°C. Use HPLC to track substitution rates; compare with Hammett σ values to predict regioselectivity .

What purification techniques are effective for removing byproducts like unreacted phenol?

Methodological Answer:

  • Liquid-Liquid Extraction : Wash crude product with 5% NaOH to remove acidic impurities (e.g., residual 4-fluoro-2-nitrophenol) .
  • Recrystallization : Use ethanol/water (7:3) to isolate high-purity crystals; validate via GC-MS (retention time ~12.3 min) .

How can computational chemistry predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces, identifying electron-deficient sites prone to nucleophilic attack .
  • Transition State Analysis : Use QST2/QST3 in Gaussian to model NAS activation barriers, correlating with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.